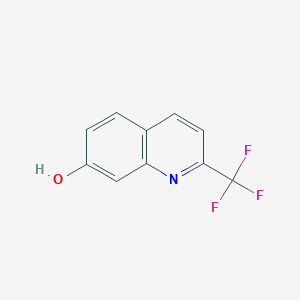

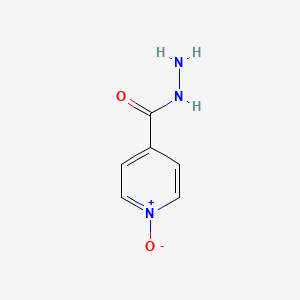

![molecular formula C13H11BrN2O4 B1436603 N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide CAS No. 477848-04-7](/img/structure/B1436603.png)

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide

Descripción general

Descripción

“N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a carbohydrazide group, which is a functional group consisting of a carbon atom linked to two hydrazine groups .

Synthesis Analysis

Carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray single crystal diffraction analysis . Vibrational spectral analysis of the title compound was carried out using FT-IR and FT-Raman spectroscopy .

Chemical Reactions Analysis

Carbohydrazides are versatile and convenient intermediates for the synthesis of a wide variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using techniques like DFT calculations . The thermodynamic properties of the title compound were calculated at different temperatures, revealing the correlations between heat capacity ©, entropy (S) and enthalpy changes (H) with temperatures .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural characterization of N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide derivatives have been extensively studied, demonstrating the compounds' potential in forming complexes with metals, which could be used in various applications including as antimicrobial agents. For instance, cobalt and cadmium complexes derived from heterocyclic Schiff-bases have been synthesized, revealing their tetrahedral geometry and potential biological activity (R. Ahmed, E. I. Yousif, & M. J. Al-jeboori, 2013).

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of these compounds, showing promise in combating various microorganisms. For example, azole derivatives starting from furan-2-carbohydrazide displayed activity against tested microorganisms, highlighting the antimicrobial potential of these derivatives (Serap Başoğlu et al., 2013). Similarly, hybrid furoxanyl N-acylhydrazone derivatives have been identified as hits for the development of drug candidates for neglected diseases, showing excellent to good selectivity indexes against different microorganisms (Paola Hernández et al., 2013).

Antituberculosis Activity

Compounds derived from furan-2-carbohydrazide have also been investigated for their potential anti-tuberculosis activity, with some showing promising results. For example, N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been synthesized, and their in vitro anti-tuberculosis activities were investigated, showcasing their potential as therapeutic agents (Yuefei Bai et al., 2011).

Nano-aggregates and Emission Enhancement

The formation of nano-aggregates from furan-2-carbohydrazide derivatives, displaying enhanced emission with a bathochromic shift, indicates their potential application in materials science, particularly in the development of new fluorescent materials (Ge Ding et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .

Mode of Action

It is known to interact with its target, the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . The compound’s interaction with its target and any resulting changes are still under investigation.

Biochemical Pathways

N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . The downstream effects of this interaction on other biochemical pathways are currently unknown.

Propiedades

IUPAC Name |

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4/c1-19-9-5-8(12(17)10(14)6-9)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOTJVOKHQZMG-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

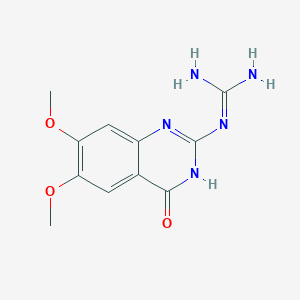

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

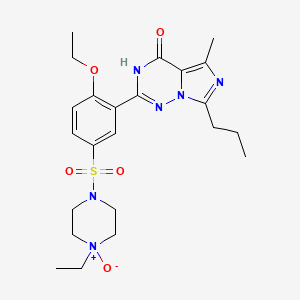

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)

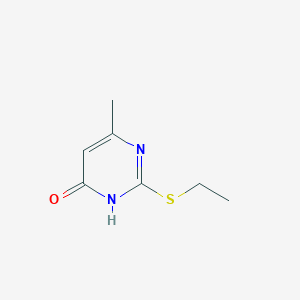

![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)

![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)

![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)

![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)